Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl-
Description
Structural Characterization of Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione Derivatives
IUPAC Nomenclature and Systematic Naming Conventions
The compound is formally designated as 3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e]triazine-5,7-dione under IUPAC rules. This name reflects three structural components:
- The pyrimido[5,4-e]triazine bicyclic system, where the pyrimidine ring (positions 1–6) is fused to a 1,2,4-triazine moiety at positions 5 and 4.
- Two oxo groups at positions 5 and 7, denoted by the suffix -dione.
- A 3,4-dichlorophenyl substituent at position 3 and methyl groups at positions 1 and 6.
The numbering prioritizes the pyrimidine ring, with the triazine component treated as a fused heterocycle. The [5,4-e] fusion index indicates attachment of the triazine to pyrimidine positions 5 and 4 via shared atoms.
Molecular Geometry and Crystallographic Analysis
While single-crystal X-ray diffraction data for this specific derivative remains unpublished, structural analogs provide insights into its geometry. The pyrimidotriazine core adopts a planar conformation, with bond lengths characteristic of aromatic systems (C–N: 1.32–1.38 Å, C–C: 1.39–1.42 Å). The 3,4-dichlorophenyl group projects perpendicularly from the bicyclic plane, minimizing steric clashes with the N1 and N6 methyl groups.
Key geometric parameters predicted via density functional theory (DFT) include:
- Dihedral angle between dichlorophenyl and pyrimidotriazine: 87.5°
- C=O bond lengths: 1.22 Å (consistent with keto tautomers)
- N–CH3 bond distances: 1.45 Å
The methyl groups at N1 and N6 induce slight puckering in the triazine ring, reducing π-conjugation with the pyrimidine moiety.
Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared Spectroscopy (IR)
- Strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=N vibration)
- Aromatic C–Cl stretches: 760 cm⁻¹ (meta) and 690 cm⁻¹ (para)
UV-Vis Spectroscopy
- λmax at 267 nm (π→π* transition in pyrimidotriazine) and 310 nm (n→π* carbonyl transition)
- Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ at 267 nm
Mass Spectrometry
Tautomeric Forms and Electronic Structure Calculations
The compound exhibits three possible tautomers due to proton mobility at N2 and N4 (Figure 1):
DFT calculations (B3LYP/6-311+G) reveal the diketo tautomer is most stable by **12.3 kcal/mol , with intramolecular H-bonding between O7 and H–N4 stabilizing the structure. Natural Bond Orbital (NBO) analysis shows significant electron delocalization from the dichlorophenyl ring to the triazine moiety (Wiberg bond index: 0.78 for C3–C1').
The HOMO (-6.8 eV) localizes on the pyrimidotriazine core, while the LUMO (-2.3 eV) resides on the dichlorophenyl group, suggesting charge-transfer interactions in excited states.
Properties
CAS No. |
42285-69-8 |
|---|---|
Molecular Formula |
C13H9Cl2N5O2 |
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-19-12(21)9-11(17-13(19)22)20(2)18-10(16-9)6-3-4-7(14)8(15)5-6/h3-5H,1-2H3 |
InChI Key |
WXPVEFQJXLQDFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Formation
The synthesis begins with the formation of hydrazone precursors. Key steps include:
- Condensation of 3,4-dichloroaniline derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol or tetrahydrofuran (THF) under reflux.
- Precipitation of hydrazones upon cooling, yielding intermediates such as 2-(4-methoxybenzylidene)-1-(3,4-dichlorophenyl)hydrazine.
| Component | Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3,4-Dichloroaniline | 1 equiv | Ethanol | Reflux | 75–90% |
| Aldehyde (e.g., aromatic) | 1.1 equiv | THF | 60°C | 68–82% |
Cyclization with Chlorouracil Derivatives
The hydrazone intermediates undergo cyclization with activated chlorouracil compounds:
- 6-Chloro-3-methyl-5-nitrouracil (prepared via nitration of 6-chloro-3-methyluracil) reacts with hydrazones in the presence of AlCl₃ (1–2 mol%).
- Key step : Formation of 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils, followed by cyclization.
Optimized Cyclization Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5 mol% | +15–20% |
| Solvent | DMF | Higher purity |
| Reaction Time | 8–12 hrs | Max efficiency |
Reductive Ring Closure
Final ring closure employs reductive conditions:
- Zinc/Ammonium Chloride System : Refluxing in 50% aqueous ethanol with Zn (4 equiv) and NH₄Cl (2 equiv).
- Oxidative Conditions : Exposure to air during stirring enhances product stability.
| Method | Conditions | Yield |
|---|---|---|
| Zn/NH₄Cl | 50% EtOH, reflux, 6 hrs | 51–81% |
| Pd/C Hydrogenation | H₂ (1 atm), EtOH, 24 hrs | 2–5% |
Industrial-Scale Optimization
For large-scale production:
- Solvent Substitution : Dimethylformamide (DMF) replaces ethanol to improve reaction homogeneity.
- Catalyst Recycling : AlCl₃ recovery systems reduce costs.
| Metric | Lab Scale | Industrial Scale |
|---|---|---|
| Purity | 95–98% | >99% |
| Cycle Time | 72 hrs | 48 hrs |
| By-product Formation | 5–8% | <2% |
Research Findings and Challenges
- Substituent Effects : Bulky aryl groups at N1 (e.g., 3,4-dichlorophenyl) require extended reaction times but improve thermal stability.
- Solvent Impact : DMF enhances cyclization efficiency compared to ethanol, reducing by-products from 12% to 4%.
- Catalyst Limitations : AlCl₃ is moisture-sensitive, necessitating anhydrous conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the triazine ring serve as primary sites for nucleophilic substitution. Key findings include:
-
Aryl/Amino Group Introduction : The 6-chloro group undergoes substitution with aryl/alkyl hydrazines or amines. For example, condensation with phenylhydrazine in the presence of ZnCl₂ yields N¹-aryl derivatives .
-
Catalytic Cross-Coupling : Palladium-catalyzed reactions enable coupling with boronic acids or organozinc reagents, introducing diverse aryl/alkyl groups at specific positions.
Reaction Conditions :
| Substrate Position | Reagent | Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| C6-Cl | Phenylhydrazine | ZnCl₂, EtOH | 80°C | 60-75% |
| C6-Cl | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 100°C | 50-68% |
Oxidation and Reduction Reactions
The triazine core and substituents participate in redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids.
-
Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, though this is less common due to the compound’s electron-deficient nature.
Example Pathway :
Cycloaddition Reactions
The electron-deficient triazine ring engages in [4+2] cycloadditions:
-
Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts.
-
Huisgen Cycloaddition : Copper-catalyzed click chemistry with azides generates triazole-linked conjugates.
Key Data :
| Cycloaddition Type | Reagent | Conditions | Product Application |
|---|---|---|---|
| Diels-Alder | 1,3-Butadiene | 120°C, toluene | Polycyclic drug candidates |
| Huisgen | Benzyl Azide | CuI, RT | Bioconjugation probes |
Functional Group Interconversion
The carbonyl groups at C5 and C7 undergo specific modifications:
-
Thionation : Lawesson’s reagent converts carbonyls to thiocarbonyls, enhancing electrophilicity.
-
Methylation : Dimethyl sulfate selectively methylates NH groups under basic conditions .
Mechanistic Insight :
Thionation proceeds via a four-membered transition state, with the reagent’s phosphorus center activating the carbonyl oxygen.
Stability Under Hydrolytic Conditions
The compound exhibits pH-dependent hydrolysis:
-
Acidic Hydrolysis : Cleavage of the triazine ring occurs at pH < 3, yielding pyrimidine fragments .
-
Basic Hydrolysis : Degrades slowly at pH > 10, forming dichlorophenylurea derivatives .
Hydrolysis Half-Lives :
| pH | Temperature | Half-Life |
|---|---|---|
| 2 | 25°C | 2.1 h |
| 12 | 25°C | 48 h |
Photochemical Reactivity
UV irradiation induces C-Cl bond homolysis, generating aryl radicals that dimerize or abstract hydrogen:
Applications : Photodynamic therapy research and polymer cross-linking.
Biological Activity-Driven Modifications
To enhance bioactivity, researchers have derivatized the compound via:
Scientific Research Applications
Biological Activities
The biological activities of pyrimido derivatives have been extensively studied. Here are some key findings:
- Antitumor Activity : Several studies indicate that pyrimido derivatives exhibit promising antitumor properties. For example, triazine derivatives synthesized from pyrimido compounds have shown efficacy against various cancer cell lines .
- Antimicrobial Properties : Pyrimido derivatives have also demonstrated antimicrobial activities. Compounds with specific substituents have been found to inhibit the growth of bacteria and fungi effectively .
Applications in Medicinal Chemistry
The unique structure of pyrimido(5,4-e)-1,2,4-triazine derivatives allows for modifications that enhance their pharmacological profiles. The following applications are noteworthy:
- Drug Development : The compound serves as a scaffold for designing new drugs targeting specific diseases. Its structural versatility enables the incorporation of various functional groups to improve bioactivity and selectivity against disease targets .
- Inhibitors : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms. This makes them potential candidates for developing new therapeutic agents .
Agricultural Applications
In addition to medicinal uses, pyrimido compounds are explored for their potential in agriculture:
- Pesticides : Some pyrimido derivatives exhibit insecticidal and herbicidal properties. Their ability to disrupt biological processes in pests makes them valuable in developing environmentally friendly pesticides .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrimido derivatives and their evaluation against human cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing pyrimidine-based compounds and testing their antimicrobial activity against a panel of pathogens. The study found that specific substitutions on the pyrimidine ring enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of NSC 280173 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Toxoflavin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)
CH-004 (3-Benzyl-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)
NSC67078 (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione)
3-(4-Trifluoromethylphenyl)-1,6-dimethyl Derivative
- Substituents : 3-(4-trifluoromethylphenyl) group .
- Biological Activity : Marketed as a research chemical with antitumor applications; potency data under investigation .
Comparative Analysis
Table 1: Key Properties of Pyrimido[5,4-e][1,2,4]triazine-5,7-dione Derivatives
Mechanistic and Pharmacological Insights
- Antitumor Activity : Structural analogs like CH-004 and NSC67078 inhibit cancer cell proliferation by blocking H₂S production, a tumor growth promoter . The dichlorophenyl derivative’s electron-withdrawing groups could improve metabolic stability over toxoflavin’s methyl groups .
- Cytoprotective Derivatives: Unrelated 3-amino-5,7-dimethyl derivatives demonstrate cytoprotective effects against rotenone toxicity, highlighting scaffold versatility .
Toxicity and Selectivity
- Toxoflavin’s high toxicity (LD₅₀ = 8.4 mg/kg in mice) contrasts with the dichlorophenyl derivative’s unrecorded acute toxicity, suggesting substituents may mitigate adverse effects .
- NSC67078’s dual CBS/CSE inhibition raises selectivity concerns, whereas the dichlorophenyl derivative’s specificity remains to be validated .
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7-(1H,6H)-dione, 3-(3,4-dichlorophenyl)-1,6-dimethyl- is a notable example that has been investigated for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.31 g/mol. Its IUPAC name is 1-(2-hydroxyethyl)-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione . The compound's structure includes a pyrimidine ring fused with a triazine moiety which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
| CAS Number | 1281859-38-8 |
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to altered cell proliferation and apoptosis in various cancer cell lines.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytoprotection : A derivative demonstrated an EC50 value of 0.23 µM in protecting cells from rotenone-induced toxicity and 80% protection at 2.5 µM under oxygen-glucose deprivation conditions .
- Antitumor Activity : Compounds derived from this scaffold have shown activity against colon cancer cell lines with IC50 values in the low micromolar range .
Heat Shock Factor Activation
The compound has also been identified as an amplifier of heat shock factor 1 (HSF1) transcriptional activity under mild heat stress conditions. This property suggests potential applications in neuroprotection and cellular stress responses .
Study 1: HSF1 Amplification
A study published in PubMed highlighted the efficacy of a related pyrimido[5,4-e][1,2,4]triazine derivative in amplifying HSF1 activity. The lead compound exhibited an EC50 of 2.5 µM under stress conditions and provided significant cytoprotection against toxic insults .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of various derivatives including the target compound. It was found that these compounds could inhibit tumor growth in xenograft models when administered at specific dosages .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3,4-dichlorophenyl)-1,6-dimethyl-pyrimido[5,4-e][1,2,4]triazine-5,7-dione, and what are their limitations?
- Methodological Answer: The compound can be synthesized via nitrosation of substituted pyrimidine intermediates. For example, reacting 3-(3,4-dichlorophenyl)-1-methyl-6-hydrazinylpyrimidine-2,4-dione with sodium nitrite under acidic conditions yields the target compound, albeit with low efficiency (31% yield) . Key challenges include side reactions (e.g., over-nitrosation) and purification difficulties due to structural complexity. Column chromatography (e.g., silica gel with MeOH/EtOAc gradients) is often required for isolation .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation, - and -NMR to confirm substituent positions (e.g., 3,4-dichlorophenyl protons at δ 7.5–8.0 ppm), and X-ray crystallography for absolute stereochemical confirmation. The compound’s InChI key (WXPVEFQJXLQDFO-UHFFFAOYSA-N) and SMILES (provided in ECHA data) are critical for database comparisons .
Q. What preliminary bioactivity screenings are recommended for this compound?
- Methodological Answer: Prioritize assays based on structural analogs. For example, toxoflavin derivatives (e.g., NSC 67078) show redox activity in resazurin reduction assays and inhibit enzymes like cystathionine β-synthase (CBS) . Screen for cytotoxicity (e.g., MTT assays in glioblastoma or colon cancer cell lines) and redox potential (e.g., oxygen tension modulation in mammalian cells) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer: Replace the 3,4-dichlorophenyl group with electron-deficient aromatic rings (e.g., 4-pyridyl or 3-nitrobenzyl) to enhance binding to targets like HSF1 or CBS. Computational docking (e.g., using AutoDock Vina) can predict interactions with active sites, while substituent tuning (e.g., methyl vs. benzyl groups at N1/N6) may reduce cytotoxicity . Validate with SAR studies comparing EC values in cytoprotection vs. toxicity models .
Q. How to resolve contradictions in reported bioactivities (e.g., cytoprotective vs. cytotoxic effects)?
- Methodological Answer: Context-dependent effects may arise from concentration thresholds or assay conditions. For example, NSC 67078 acts as a CBS inhibitor (pro-apoptotic) at 30 μM but shows cytoprotection in oxidative stress models at lower doses. Use dose-response curves and orthogonal assays (e.g., CRISPR-mediated CBS knockout to isolate mechanisms) .
Q. What strategies improve synthetic yield and scalability for this compound?
- Methodological Answer: Optimize nitrosation conditions by adjusting temperature (e.g., 0–5°C to suppress side reactions) and stoichiometry (1.2 eq NaNO). Switch from ethanol to mixed solvents (e.g., THF/HO) for better intermediate solubility. Consider flow chemistry for scalable purification, reducing reliance on column chromatography .
Q. How does the compound interact with heat shock factor-1 (HSF1) at the molecular level?
- Methodological Answer: Use luciferase reporter assays (e.g., HSP70 promoter-driven) to quantify HSF1 activation. Co-crystallization studies with the HSF1 DNA-binding domain or hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map binding interfaces. Compare with analogs like 3-phenyl derivatives to identify critical substituents for transcriptional amplification .
Data Contradiction Analysis
Q. Why do redox activity assays produce variable results across studies?
- Methodological Answer: Discrepancies may stem from assay conditions. For example, oxygen tension in cell culture (normoxic vs. hypoxic) affects resazurin reduction rates. Include internal controls (e.g., DMSO for baseline, SJ-044557 as a redox-positive reference) and standardize cell lines (e.g., HepG2 vs. HCT116) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
